molecular formula C6H8O3 B2607210 (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2247104-02-3

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2607210
CAS No.: 2247104-02-3
M. Wt: 128.127
InChI Key: QNKKPMSKYVHIFK-RPDRRWSUSA-N
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Description

(1S,3R,4R)-3-Hydroxybicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid, three-dimensional structure This compound is part of the bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a precursor. One common method involves the reduction of [1.1.1]propellane using lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated bicyclo[1.1.1]pentane, which can then react with various electrophiles to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are still under development, as the synthesis of bicyclo[2.1.0]pentane derivatives is a relatively new area of research. advancements in radical multicomponent carboamination and other synthetic techniques are paving the way for scalable production .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol or aldehyde .

Mechanism of Action

The mechanism of action of (1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid, three-dimensional structure of the compound allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3R,4R)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its rigid structure and potential for diverse chemical modifications make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(1S,3R,4R)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4-2-6(5(8)9)1-3(4)6/h3-4,7H,1-2H2,(H,8,9)/t3-,4+,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKKPMSKYVHIFK-RPDRRWSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CC2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(C[C@H]2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247104-02-3
Record name rac-(1R,3S,4S)-3-hydroxybicyclo[2.1.0]pentane-1-carboxylic acid
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